

A Comparative Analysis of HCFC-132b and HCFC-141b as Foam Blowing Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2-Dichloro-1,1-difluoroethane*

Cat. No.: *B158981*

[Get Quote](#)

A Tale of Two HCFCs: One a Workhorse, the Other a Footnote in Foam Insulation

In the landscape of foam blowing agents, the hydrochlorofluorocarbon (HCFC) family has played a significant, albeit transitional, role. Within this group, HCFC-141b emerged as a widely adopted solution for rigid polyurethane foams, prized for its performance characteristics. In contrast, HCFC-132b remains largely absent from the literature and practical application in the foam industry. This guide provides a comparative study of these two compounds, compiling available experimental data for HCFC-141b and contextualizing the notable absence of performance metrics for HCFC-132b, supported by standardized experimental protocols for foam evaluation.

Executive Summary

This guide reveals a stark disparity in the application and available data between HCFC-132b and HCFC-141b as foam blowing agents. HCFC-141b was extensively used and characterized, offering a balance of processing ease and effective insulation properties, making it a key transitional replacement for CFC-11.^[1] Its performance data on thermal conductivity, compressive strength, and dimensional stability are well-documented. Conversely, there is a significant lack of published data regarding the use and performance of HCFC-132b in foam applications. Its scientific discourse is almost exclusively centered on its atmospheric and environmental properties. Therefore, a direct, side-by-side performance comparison is not feasible. This document will present the comprehensive data for HCFC-141b and the available

environmental metrics for both substances, followed by a standardized set of experimental protocols that would be necessary to evaluate any potential foam blowing agent.

Comparative Data Presentation

The following tables summarize the available physical, environmental, and performance characteristics of HCFC-132b and HCFC-141b.

Table 1: Physical and Environmental Properties

Property	HCFC-132b	HCFC-141b
Chemical Formula	<chem>C2H2Cl2F2</chem>	<chem>C2H3Cl2F</chem>
Molecular Weight (g/mol)	134.95	116.95[2]
Boiling Point (°C)	46.6	32[3]
Ozone Depletion Potential (ODP)	0.008–0.05[4]	–0.11[5]
Global Warming Potential (GWP, 100-yr)	~332	~725[5]
Atmospheric Lifetime (years)	Not readily available	~9.2-10.8[4][6]

Table 2: Performance in Rigid Polyurethane Foam

Property	HCFC-132b	HCFC-141b
Thermal Conductivity (initial, mW/m·K)	No data available	~18-20 ^[7]
Compressive Strength	No data available	Varies with foam density; e.g., 0.13 to 0.25 MPa at ~44 kg/m ³ ^[8]
Dimensional Stability	No data available	Generally good, but can be affected by formulation ^[9]
Cell Size (typical, µm)	No data available	Can produce fine, uniform cells; average size can be in the range of 150-290 µm depending on formulation ^[8]

Note: Performance data for HCFC-141b can vary significantly based on the specific foam formulation, density, and processing conditions.

Experimental Protocols

To ensure a standardized and objective comparison of foam blowing agents, the following experimental methodologies, based on ASTM standards, should be employed.

Thermal Transmission Properties

Standard: ASTM C518 - Standard Test Method for Steady-State Thermal Transmission Properties by Means of the Heat Flow Meter Apparatus.^[10]^[11]

Methodology:

- Specimen Preparation: A flat, uniform foam specimen of known thickness is prepared. The specimen should be free of defects and representative of the material.
- Apparatus: A heat flow meter apparatus, consisting of a hot plate and a cold plate, is used. The apparatus is calibrated with a material of known thermal conductivity.

- Procedure: The foam specimen is placed between the hot and cold plates, and a steady temperature gradient is established across its thickness. The heat flow through the specimen is measured by heat flux transducers.[12]
- Calculation: The thermal conductivity (k-value) and thermal resistance (R-value) are calculated from the measured heat flow, the temperature difference across the specimen, and the specimen's thickness.

Compressive Properties

Standard: ASTM D1621 - Standard Test Method for Compressive Properties of Rigid Cellular Plastics.[13][14]

Methodology:

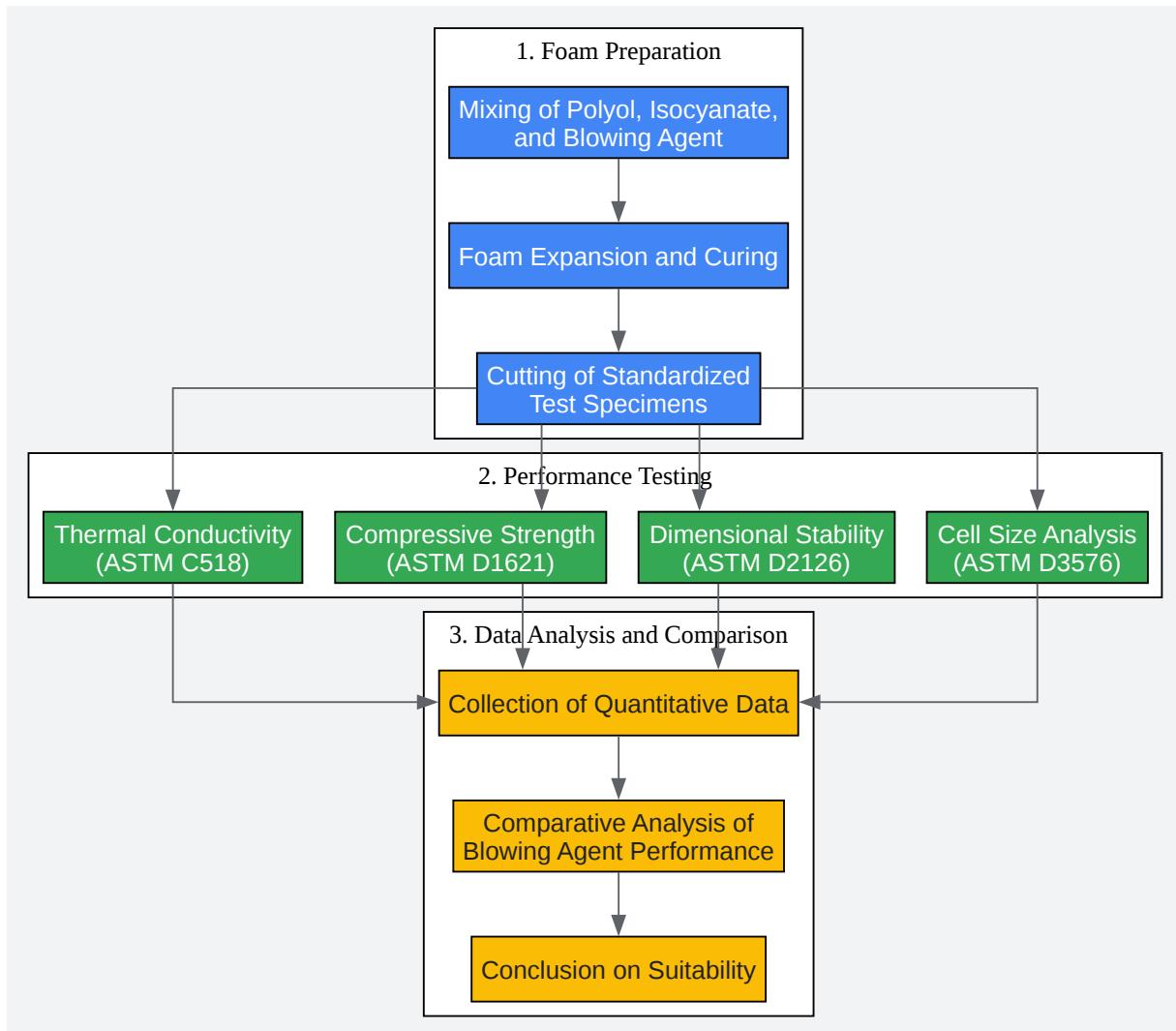
- Specimen Preparation: A square or circular specimen with a minimum cross-sectional area of 25.8 cm² and a height no greater than its width or diameter is prepared.[15] The loading surfaces must be parallel.
- Apparatus: A universal testing machine with compression platens is used.
- Procedure: The specimen is placed between the platens, and a compressive load is applied at a constant rate of crosshead movement (typically 2.5 mm/min for each 25.4 mm of specimen thickness).[15]
- Data Collection: The load and deformation are recorded until a yield point is reached or the specimen is compressed to approximately 13% of its original thickness.
- Calculation: Compressive strength is calculated by dividing the maximum load by the initial cross-sectional area of the specimen. The modulus of elasticity can also be determined from the stress-strain curve.

Dimensional Stability

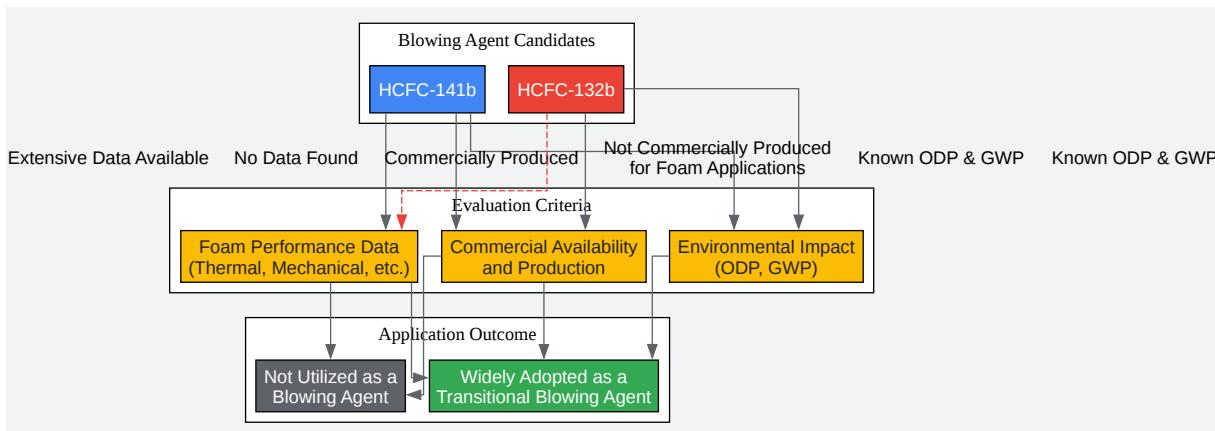
Standard: ASTM D2126 - Standard Test Method for Response of Rigid Cellular Plastics to Thermal and Humid Aging.[16][17]

Methodology:

- Specimen Preparation: Specimens of a specified size (e.g., 100 mm x 100 mm) are cut and their initial dimensions are precisely measured.
- Conditioning: The specimens are subjected to specific conditions of temperature and humidity in a controlled environmental chamber for a set duration (e.g., 70°C and 97% relative humidity for 168 hours).[17]
- Procedure: After the exposure period, the specimens are returned to standard laboratory conditions and their final dimensions are measured.
- Calculation: The percentage change in length, width, and thickness is calculated to determine the dimensional stability of the foam.[17]


Cell Size

Standard: ASTM D3576 - Standard Test Method for Cell Size of Rigid Cellular Plastics.[18][19]


Methodology:

- Specimen Preparation: A thin slice of the foam is prepared, typically less than half the average cell diameter in thickness, to allow for clear viewing of the cell structure.[20]
- Apparatus: A microscope or a projector with a calibrated scale is used for viewing the specimen.
- Procedure: The number of cell-wall intersections along a line of a specified length is counted in three mutually perpendicular directions.
- Calculation: The average cell chord length is calculated from the number of intersections and is then used to derive the apparent cell size.

Visualizations

[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating foam blowing agents.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Introduction to Polyurethane Foaming Agents: HCFC Foaming Agents | Sabtech [sabtechmachine.com]
- 2. rhodia-refrigerants.co.uk [rhodia-refrigerants.co.uk]
- 3. 1,1-Dichloro-1-fluoroethane - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. Ozone Depletion and Global Warming Potential of Thermal Insulation | [kingspan.com]

- 6. ecetoc.org [ecetoc.org]
- 7. bdmaee.net [bdmaee.net]
- 8. researchgate.net [researchgate.net]
- 9. saeidsooltanbeigi.ir [saeidsooltanbeigi.ir]
- 10. infinitalab.com [infinitalab.com]
- 11. ASTM C518 - Thermal Transmission Properties - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 12. ASTM C518: Standard Test Method for Steady-State Thermal Transmission Properties [intertek.com]
- 13. file.yizimg.com [file.yizimg.com]
- 14. store.astm.org [store.astm.org]
- 15. testresources.net [testresources.net]
- 16. store.astm.org [store.astm.org]
- 17. ASTM D2126 Explained: Dimensional Stability Testing for Rigid Foam Insulation — Rmax [rmax.com]
- 18. store.astm.org [store.astm.org]
- 19. store.astm.org [store.astm.org]
- 20. file.yizimg.com [file.yizimg.com]
- To cite this document: BenchChem. [A Comparative Analysis of HCFC-132b and HCFC-141b as Foam Blowing Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158981#comparative-study-of-hcfc-132b-and-hcfc-141b-as-foam-blowing-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com